molecular formula C15H12F2N6S B14942420 3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942420
M. Wt: 346.4 g/mol
InChI Key: XZAQKLGEMFQYGV-UHFFFAOYSA-N
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Description

3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-difluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiosemicarbazide and hydrazine hydrate under reflux conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methanesulfonic acid

Uniqueness

Compared to similar compounds, 3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique triazolothiadiazole core, which imparts distinct biological activities and chemical reactivity. Its dual fluorine substitution on the phenyl ring also enhances its stability and potential interactions with biological targets .

Properties

Molecular Formula

C15H12F2N6S

Molecular Weight

346.4 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-(1-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12F2N6S/c1-3-22-8(2)6-12(20-22)14-21-23-13(18-19-15(23)24-14)10-7-9(16)4-5-11(10)17/h4-7H,3H2,1-2H3

InChI Key

XZAQKLGEMFQYGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F)C

Origin of Product

United States

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